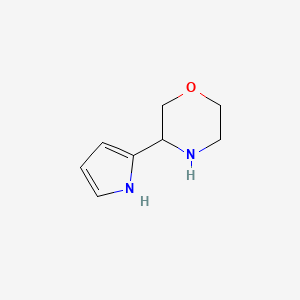![molecular formula C14H31NO3Si B13488642 tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate CAS No. 149967-10-2](/img/structure/B13488642.png)
tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate: is a compound that features a tert-butyl group, an amino group, and a tert-butyldimethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate typically involves the protection of functional groups and the formation of ester bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the ester bond or the amino group.
Substitution: The tert-butyldimethylsilyl ether can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the protection of functional groups .
Biology: In biological research, it can be used to study enzyme mechanisms and protein interactions due to its unique structural features .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can protect reactive sites, allowing for selective reactions at other functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol
- tert-Butyl (chloro)diphenylsilane
Uniqueness: tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate is unique due to the combination of its tert-butyl, amino, and tert-butyldimethylsilyl groups. This combination provides distinct reactivity patterns and protection strategies that are not commonly found in other compounds .
Propriétés
Numéro CAS |
149967-10-2 |
|---|---|
Formule moléculaire |
C14H31NO3Si |
Poids moléculaire |
289.49 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C14H31NO3Si/c1-13(2,3)18-12(16)11(15)9-10-17-19(7,8)14(4,5)6/h11H,9-10,15H2,1-8H3/t11-/m1/s1 |
Clé InChI |
WEPRSEQVEZRJJI-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CCO[Si](C)(C)C(C)(C)C)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCO[Si](C)(C)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)

![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)

![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)


![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)

![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)

